
3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Synthesis Analysis
The synthesis of benzenesulfonyl derivatives involves the reaction of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2) and a chloride atom . The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis
Benzenesulfonyl chloride reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . It also reacts with amines and alcohols to form sulfonamides and sulfonate esters, respectively .Physical And Chemical Properties Analysis
Benzenesulfonyl chloride is a colourless liquid with a density of 1.384 g/mL at 25 °C . It has a molecular weight of 176.62 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound 3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one, with its structural complexity, has been a subject of research for its synthesis and potential applications. In a study focused on the synthesis and structural characterization of similar derivatives, 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and fully characterized, revealing their potential for antiparasitic activity against Trypanosoma cruzi with low cytotoxicity and moderate activity against Plasmodium falciparum. These compounds, particularly derivatives 3 and 9, were identified as lead scaffolds for further optimization in antiparasitic drug development. The study highlighted the importance of the benzenesulfonyl group in these derivatives for their biological activity, emphasizing the potential of such compounds in medicinal chemistry (Pagliero et al., 2010).
Anticancer Applications
Another study explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The tetrahydroisoquinoline moiety, common in biologically active molecules, was modified to create analogs with various electronic, steric, and lipophilic properties. These analogs showed promising in vitro anticancer activity on breast cancer cell lines, suggesting their potential as novel anticancer drugs. The research underscores the significance of structural modifications in enhancing the biological activity of such compounds, offering insights into the development of more effective anticancer therapies (Redda et al., 2010).
Fluorescent Probes and Optical Applications
The development of fluorescent probes for biological and chemical sensing is another area where derivatives of this compound have found applications. A study on the synthesis of a caged Zn2+ probe using a benzenesulfonyloxy derivative demonstrated its utility in detecting Zn2+ ions through fluorescence enhancement upon complexation with Zn2+. This research not only contributed to the understanding of metal ion sensing mechanisms but also highlighted the potential of such compounds in creating sensitive and selective fluorescent probes for bioimaging and analytical applications (Aoki et al., 2008).
Mecanismo De Acción
Mode of Action
It is known that many benzenesulfonyl derivatives act as competitive inhibitors of various enzymes . They interact with their targets and cause changes that can inhibit the normal function of the enzyme. The specific interactions and changes caused by this compound need to be investigated further.
Safety and Hazards
Direcciones Futuras
Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3S/c1-18-10-15(22(20,21)12-5-3-2-4-6-12)16(19)13-9-11(17)7-8-14(13)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAZLKHZEUFZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

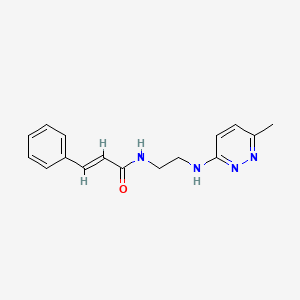
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2567003.png)
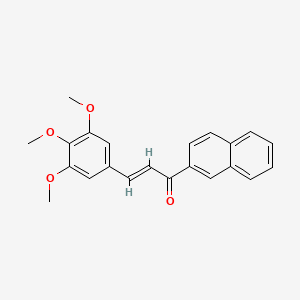
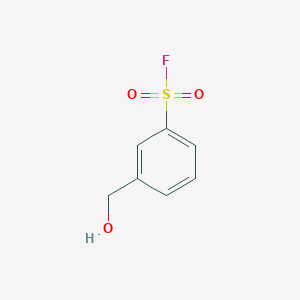

![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)
![(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2567012.png)
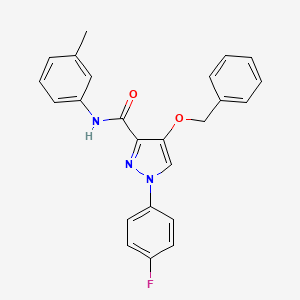
![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2567014.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)

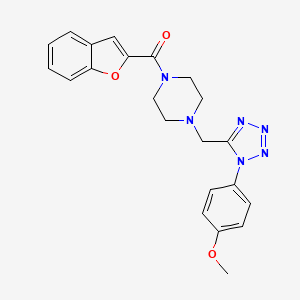
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide](/img/structure/B2567022.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2567024.png)